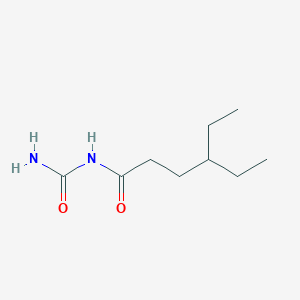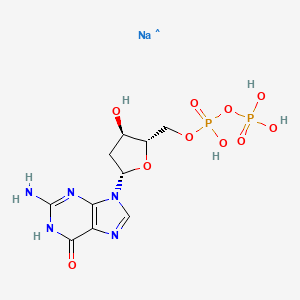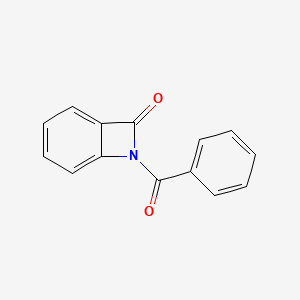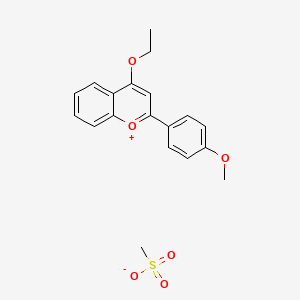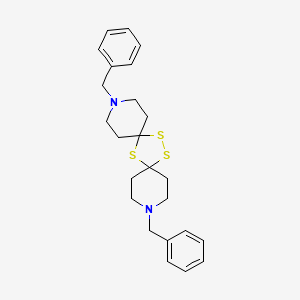
3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Sulfur dichloride and a suitable base (e.g., triethylamine).
Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete incorporation of sulfur atoms into the spiro structure.
Step 3: Final Purification
Methods: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane typically involves multiple steps, starting with the preparation of the core spiro structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro rings and the incorporation of sulfur atoms.
-
Step 1: Formation of the Core Spiro Structure
Reagents: Cyclohexanone, benzyl chloride, and thiourea.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at elevated temperatures (around 80-100°C) to promote the formation of the spiro structure.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
-
Reduction: : Reduction reactions can target the nitrogen atoms or the benzyl groups.
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are performed under an inert atmosphere at low temperatures.
-
Substitution: : The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents: Alkyl halides or acyl chlorides.
Conditions: Reactions are carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines and reduced benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the benzyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane
- This compound
Uniqueness
This compound stands out due to its unique spiro structure and the presence of multiple sulfur atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
6959-94-0 |
|---|---|
Formule moléculaire |
C24H30N2S3 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
3,11-dibenzyl-7,14,15-trithia-3,11-diazadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C24H30N2S3/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)27-24(29-28-23)13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |
Clé InChI |
XIXYUPPMRYETOB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12SC3(CCN(CC3)CC4=CC=CC=C4)SS2)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



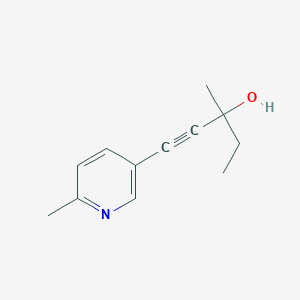
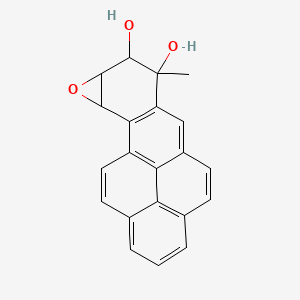
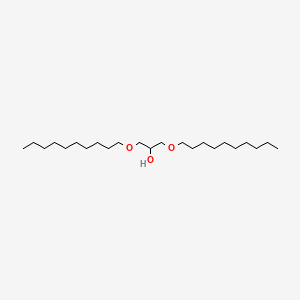
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
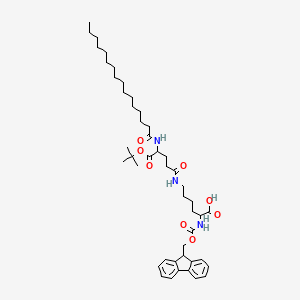
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
